(5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
[5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-3-4-16-22-18(27-23-16)14-5-6-17(20-11-14)25-13(2)15(12-21-25)19(26)24-7-9-28-10-8-24/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYZRPREDBBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone is a novel synthetic derivative that incorporates multiple bioactive motifs, including oxadiazole, pyridine, pyrazole, and thiomorpholine structures. This complex molecular architecture suggests potential pharmacological applications across various therapeutic areas, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings from recent research.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial effects. For instance:
- Inhibition Assays : Compounds similar to the target molecule have shown promising results against a range of bacterial strains. A study demonstrated that pyrazolone derivatives exhibited up to 80% inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at 50 μM concentration .
| Compound | % Inhibition (S. aureus) | % Inhibition (P. aeruginosa) |
|---|---|---|
| Compound A | 88.071 | 86.697 |
| Compound B | 82.624 | 87.936 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induces apoptosis and inhibits proliferation. Notably, it has been shown to target specific pathways involved in cancer cell survival, including the PI3K/Akt pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Oxadiazole Group : The presence of the oxadiazole ring enhances lipophilicity and facilitates membrane permeability.
- Pyrazole Moiety : This structure is known for its ability to interact with multiple biological targets, enhancing its efficacy against cancer cells.
- Thiomorpholine Component : This group contributes to the compound's stability and may modulate its interaction with biological macromolecules.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Pyrazolone Derivatives : A series of pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties, showing that modifications at specific positions significantly enhanced activity .
- Anticancer Screening : Another study focused on thiazolidinone derivatives revealed that structural modifications led to increased cytotoxicity against breast cancer cell lines .
Comparison with Similar Compounds
Research Findings :
- The 3-propyl-oxadiazole moiety may confer metabolic stability, a feature absent in the thiazolidinone-based analog, which could be prone to oxidative degradation due to the thioxo group .
Broader Context: Pyrazole-Containing Compounds
Pyrazole derivatives are widely studied for their diverse bioactivities. For example, Zygocaperoside and Isorhamnetin-3-O glycoside () are natural products with pyrazole-like glycosidic structures but lack synthetic heterocyclic modifications like oxadiazole or thiomorpholino groups. The target compound’s synthetic design allows for tailored interactions with enzymatic targets, whereas natural analogs often exhibit broader, less specific effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole intermediates with oxadiazole precursors under acidic conditions (e.g., phosphorus oxychloride) . Key challenges include optimizing regioselectivity during pyrazole-oxadiazole coupling and managing steric hindrance from the thiomorpholino group. Purification often requires gradient chromatography due to polar byproducts. Reaction progress can be monitored via TLC (toluene/ethyl acetate/water systems) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms connectivity of the pyrazole-oxadiazole-thiomorpholino framework .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups on pyrazole, propyl on oxadiazole). NOESY can clarify spatial arrangements .
- HRMS : Validates molecular weight and fragmentation patterns, particularly for the oxadiazole ring .
Q. How do the thiomorpholino and 3-propyl-1,2,4-oxadiazole groups influence the compound’s physicochemical properties?
- Methodological Answer :
- The thiomorpholino group enhances solubility in polar solvents (e.g., DMSO) due to sulfur’s electron-rich nature, while the 3-propyl-oxadiazole contributes to lipophilicity (logP ~2.8), impacting membrane permeability .
- Computational modeling (e.g., DFT) predicts intramolecular hydrogen bonding between the oxadiazole’s nitrogen and thiomorpholino’s sulfur, stabilizing the keto-enol tautomer .
Advanced Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Systematic variation of substituents (e.g., replacing thiomorpholino with morpholino or piperidine) to assess impact on target binding .
- Molecular docking : Prioritizes targets (e.g., kinases, GPCRs) by simulating interactions with the oxadiazole’s π-system and thiomorpholino’s sulfur .
- In vitro assays : Dose-response curves (IC/EC) in enzyme inhibition or cell-based models (e.g., antimicrobial MIC tests) .
Q. How can contradictory bioactivity data (e.g., varying potency across studies) be resolved?
- Methodological Answer :
- Batch reproducibility checks : Verify synthetic consistency via HPLC purity (>98%) and elemental analysis .
- Assay standardization : Control variables like solvent (DMSO concentration), cell passage number, and incubation time .
- Meta-analysis : Compare datasets across studies (e.g., IC ranges) to identify outliers influenced by assay conditions .
Q. What experimental designs are optimal for evaluating the compound’s metabolic stability and toxicity?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 metabolism .
- Reactive metabolite screening : Trapping studies (e.g., glutathione adducts) to detect toxic intermediates .
- In silico toxicity prediction : Tools like Derek Nexus assess structural alerts (e.g., oxadiazole’s potential for mutagenicity) .
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer :
- Catalyst optimization : Use Pd/Cu catalysts for pyrazole-oxadiazole cross-coupling to reduce byproducts .
- Microwave-assisted synthesis : Accelerate cyclocondensation steps (e.g., 30 mins vs. 24 hrs under reflux) .
- In-line purification : Employ flash chromatography with mass-directed fractionation to isolate intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
- Resistance testing : Check for efflux pump upregulation (e.g., via qPCR for MDR1) in bacterial strains .
- Biofilm assays : Compare activity against planktonic vs. biofilm-embedded cells, as biofilms reduce compound penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
